molecular formula C21H12F3N3 B15201732 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline

10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline

Cat. No.: B15201732
M. Wt: 363.3 g/mol
InChI Key: MPEWRUXUIBNPRG-UHFFFAOYSA-N
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Description

10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing active α-methylene groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrazoloquinoline scaffold .

Mechanism of Action

The mechanism of action of 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H12F3N3

Molecular Weight

363.3 g/mol

IUPAC Name

15-phenyl-13-(trifluoromethyl)-14,15,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16),13-octaene

InChI

InChI=1S/C21H12F3N3/c22-21(23,24)19-17-12-14-11-10-13-6-4-5-9-16(13)18(14)25-20(17)27(26-19)15-7-2-1-3-8-15/h1-12H

InChI Key

MPEWRUXUIBNPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C4C=CC5=CC=CC=C5C4=N3)C(=N2)C(F)(F)F

Origin of Product

United States

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